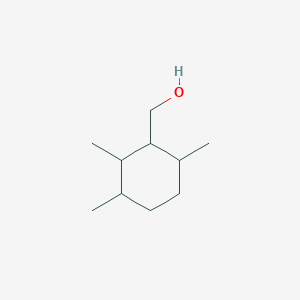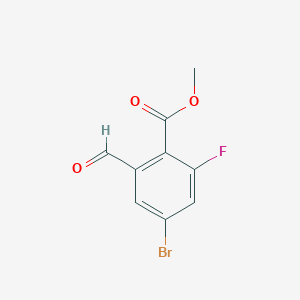![molecular formula C12H16N4O4 B13152906 (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide is a complex organic compound with significant potential in various scientific fields. This compound features an amino group, a nitrophenyl group, and a propanamide backbone, making it a versatile molecule for chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common method involves the use of protecting groups for the amino functionalities, followed by coupling with the nitrophenyl group under controlled conditions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or other derivatives depending on the reagents used.
科学的研究の応用
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1S,2S)-2-amino-1-(4-nitrophenyl)propanediol
- (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]propanamide
Uniqueness
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
特性
分子式 |
C12H16N4O4 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C12H16N4O4/c1-7(13)12(18)15(8(2)11(14)17)9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H2,14,17)/t7-,8-/m0/s1 |
InChIキー |
YYTXEZNFUNRCAN-YUMQZZPRSA-N |
異性体SMILES |
C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C)C(=O)N)N |
正規SMILES |
CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


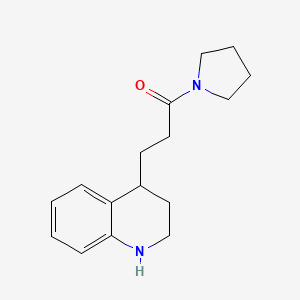

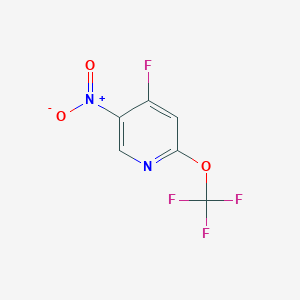
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)
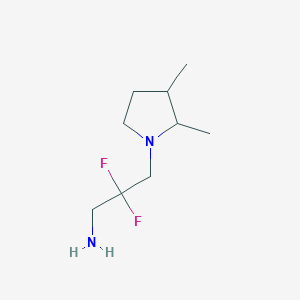
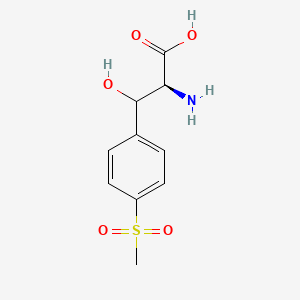
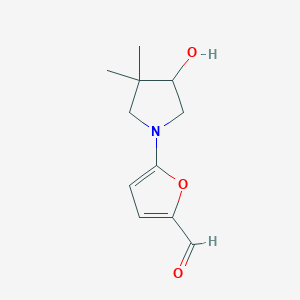
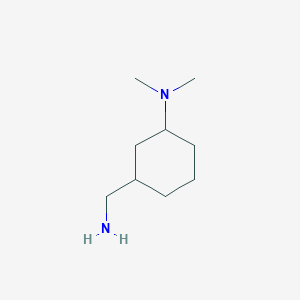
![[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)
![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)

